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Compound of Interest

Compound Name: TASP0433864

Cat. No.: B611173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
TASP0433864 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGlu2). As a non-agonist modulator, it enhances the receptor's response

to the endogenous ligand, glutamate, offering a nuanced approach to therapeutic intervention

in neurological and psychiatric disorders characterized by excessive glutamatergic

neurotransmission. This document provides a comprehensive overview of the preclinical

pharmacology of TASP0433864, including its in vitro and in vivo activity, mechanism of action,

and detailed experimental protocols. All quantitative data are summarized for clarity, and key

biological pathways and experimental workflows are visually represented.
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Parameter Value

Compound Name TASP0433864

CAS Number 1431980-60-7

Chemical Name

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-

2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-

carboxamide

Molecular Formula C₁₈H₂₃N₃O₃

Molecular Weight 329.39 g/mol

Mechanism of Action: mGlu2 Receptor Positive
Allosteric Modulation
TASP0433864 acts as a positive allosteric modulator at the mGlu2 receptor, a Gαi/o-coupled

G-protein coupled receptor (GPCR). Presynaptically located mGlu2 receptors function as

autoreceptors, and their activation leads to an inhibition of adenylyl cyclase, a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels, and a subsequent reduction in

glutamate release. TASP0433864 binds to a topographically distinct site from the glutamate

binding site, inducing a conformational change in the receptor that potentiates the affinity

and/or efficacy of glutamate. This allosteric modulation enhances the natural, physiological

control of glutamate release, rather than causing a constant and widespread activation of the

receptor.
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Caption: mGlu2 Receptor Signaling Pathway.

In Vitro Pharmacology
Quantitative Data Summary
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Assay Species EC₅₀ (nM) Efficacy Notes

mGlu2 PAM

Activity
Human 199 -

Measured as

potentiation of

glutamate-

induced

response.

mGlu2 PAM

Activity
Rat 206 -

Measured as

potentiation of

glutamate-

induced

response.

[³⁵S]GTPγS

Binding
Rat -

Leftward and

upward shift in

glutamate

concentration-

response curve

Indicates positive

allosteric

modulation.

Off-Target

Activity
- -

Negligible activity

at other mGlu

receptors

(including

mGlu3) and

other common

neurotransmitter

receptors and

transporters.

High selectivity

for the mGlu2

receptor.

Experimental Protocols
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGlu2

receptors.

Methodology: A functional assay measuring the potentiation of a submaximal concentration

of glutamate (EC₂₀) on intracellular signaling (e.g., calcium mobilization or inhibition of

forskolin-induced cAMP accumulation).
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Procedure:

Cells are plated in 96-well or 384-well plates and incubated overnight.

The cell culture medium is replaced with an assay buffer.

Cells are incubated with varying concentrations of TASP0433864.

A fixed, submaximal concentration of glutamate is added to stimulate the mGlu2 receptor.

The resulting intracellular signal is measured using a plate reader.

EC₅₀ values are calculated from the concentration-response curves.

Source: Membranes prepared from CHO cells expressing the rat mGlu2 receptor.

Methodology: This assay measures the binding of the non-hydrolyzable GTP analog,

[³⁵S]GTPγS, to G-proteins upon receptor activation.

Procedure:

Cell membranes are incubated with varying concentrations of glutamate in the presence or

absence of TASP0433864.

The reaction is initiated by the addition of [³⁵S]GTPγS.

After incubation, the bound [³⁵S]GTPγS is separated from the unbound by filtration.

The amount of bound radioactivity is quantified by liquid scintillation counting.

The data is analyzed to determine the effect of TASP0433864 on the potency and efficacy

of glutamate.
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Caption: In Vitro Experimental Workflows.

In Vivo Pharmacology
Quantitative Data Summary
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Model Species Effect

Hippocampal Slice

Electrophysiology
Rat

Potentiation of DCG-IV's

inhibitory effect on field

excitatory postsynaptic

potentials (fEPSPs).

Ketamine-Induced

Hyperlocomotion
Mouse

Significant inhibition of

locomotor activity.

Methamphetamine-Induced

Hyperlocomotion
Rat

Significant inhibition of

locomotor activity.

Experimental Protocols
Animal Model: Male Sprague-Dawley rats.

Methodology: Extracellular field potential recordings from the dentate gyrus of acute

hippocampal slices to measure the effect of TASP0433864 on synaptic transmission.

Procedure:

Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-

cold artificial cerebrospinal fluid (aCSF).

Transverse hippocampal slices (400 µm) are prepared using a vibratome.

Slices are allowed to recover in oxygenated aCSF.

A recording electrode is placed in the dentate gyrus, and a stimulating electrode is placed

in the perforant path.

A stable baseline of fEPSPs is established.

Slices are perfused with the mGlu2/3 receptor agonist DCG-IV in the presence or absence

of TASP0433864.

The amplitude of the fEPSP is recorded to determine the extent of synaptic inhibition.
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Animal Models: Male ddY mice (for ketamine model) and male Sprague-Dawley rats (for

methamphetamine model).

Methodology: Measurement of spontaneous locomotor activity in an open-field arena

following administration of a psychostimulant and TASP0433864.

Procedure:

Animals are habituated to the testing room and the open-field chambers.

TASP0433864 or vehicle is administered via an appropriate route (e.g., oral gavage).

After a pre-treatment period, a psychostimulant (ketamine or methamphetamine) or saline

is administered.

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined

period using an automated activity monitoring system.

The data is analyzed to compare the effects of TASP0433864 on psychostimulant-induced

hyperactivity.
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Caption: In Vivo Experimental Workflows.

Summary and Conclusion
TASP0433864 is a highly selective and potent mGlu2 receptor positive allosteric modulator. Its

in vitro profile demonstrates clear potentiation of glutamate signaling at the mGlu2 receptor

without direct agonist activity or significant off-target effects. In vivo, TASP0433864 enhances

presynaptic inhibition of glutamate release in the hippocampus and effectively attenuates the

hyperlocomotor effects of psychostimulants in rodent models. These findings suggest that

TASP0433864 holds promise as a therapeutic agent for disorders associated with glutamate

dysregulation, such as schizophrenia. The detailed protocols provided herein offer a foundation

for further research and development of this and similar compounds.
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To cite this document: BenchChem. [In-Depth Technical Guide: TASP0433864 (CAS
1431980-60-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611173#tasp0433864-cas-number-1431980-60-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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